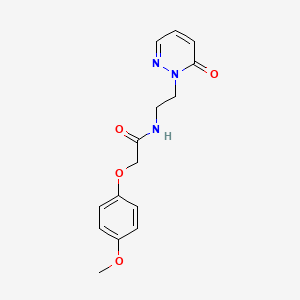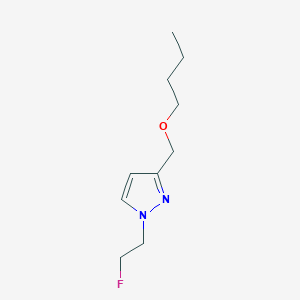
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and other fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical And Physiological Effects
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have a low toxicity profile in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole in lab experiments is its potential as a treatment for cancer. It has been found to have antitumor activity and has been investigated as a potential treatment for various types of cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a treatment.
Future Directions
There are several future directions for research on 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. One direction is to further investigate its mechanism of action and optimize its use as a treatment for cancer. Another direction is to explore its potential as a radiotracer for PET imaging. Additionally, further studies are needed to fully understand its toxicity profile and potential side effects.
Synthesis Methods
The synthesis of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been achieved using various methods. One of the most common methods involves the reaction of 2-fluoroethylamine with 1-(bromomethyl)-3-chloropropane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to form the final product.
Scientific Research Applications
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been studied for its potential applications in medicine. It has been found to have antitumor activity and has been investigated as a potential treatment for cancer. It has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
properties
IUPAC Name |
3-(butoxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c1-2-3-8-14-9-10-4-6-13(12-10)7-5-11/h4,6H,2-3,5,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYPOIWXBSSWPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2405799.png)
![Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2405800.png)
![5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2405801.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2405803.png)
![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2405805.png)
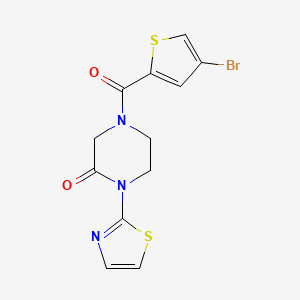
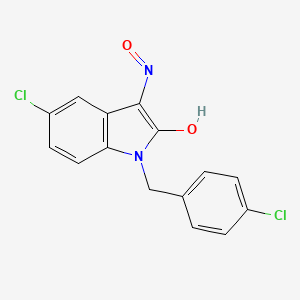
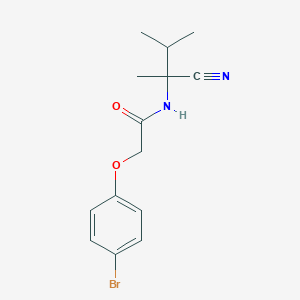

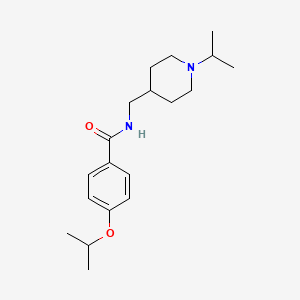
![N-[2-(2-methyl-1-indolyl)ethyl]benzamide](/img/structure/B2405816.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2405817.png)

